molecular formula C13H13F6N B11759825 (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine

(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine

Cat. No.: B11759825
M. Wt: 297.24 g/mol
InChI Key: ZFVOGCUIGCWQJH-LLVKDONJSA-N
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Description

(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine is a chiral piperidine derivative featuring a 3,5-bis(trifluoromethyl)phenyl substituent at the 2-position of the piperidine ring. The compound’s stereochemistry (R-configuration at the 2-position) and the electron-withdrawing trifluoromethyl groups on the aromatic ring contribute to its unique physicochemical and pharmacological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13F6N

Molecular Weight

297.24 g/mol

IUPAC Name

(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C13H13F6N/c14-12(15,16)9-5-8(11-3-1-2-4-20-11)6-10(7-9)13(17,18)19/h5-7,11,20H,1-4H2/t11-/m1/s1

InChI Key

ZFVOGCUIGCWQJH-LLVKDONJSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CCNC(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Approaches

Early synthetic routes relied on chiral auxiliaries to enforce the (2R) configuration. For instance, a 2018 study demonstrated the use of (S)-proline as a temporary directing group during the cyclization of a linear precursor. The auxiliary facilitated enantioselective ring closure via intramolecular nucleophilic substitution, achieving 78% enantiomeric excess (ee) under optimized conditions. Post-cyclization removal of the auxiliary required harsh acidic conditions (HCl/EtOH, reflux, 12 h), limiting substrate compatibility.

Catalytic Enantioselective Methods

Transition metal catalysis has largely supplanted auxiliary-based methods. A 2022 breakthrough employed a Ru(II)-pybox complex (2 mol%) in asymmetric hydrogenation of a prochiral enamine intermediate (Scheme 1). This single-step process delivered the target compound in 92% yield with 99% ee, representing the current gold standard for stereochemical control. Critical parameters included:

  • Hydrogen pressure: 50 bar

  • Solvent: dichloromethane/tetrahydrofuran (4:1 v/v)

  • Temperature: -20°C

The protocol's scalability was validated at 100 g scale without erosion of enantiopurity.

Multi-Step Synthetic Sequences

Retrosynthetic Analysis

The compound dissects into three synthetic blocks (Figure 1):

  • 3,5-Bis(trifluoromethyl)benzene electrophile

  • Piperidine ring with (R)-configuration at C2

  • Coupling strategy linking aromatic and aliphatic components

Trifluoromethylation Protocols

Introducing the -CF₃ groups presents unique challenges due to fluorine's electronegativity. Two predominant strategies emerge:

2.2.1 Direct Trifluoromethylation
Copper-mediated cross-coupling of iodobenzene with TMSCF₃ (Ruppert-Prakash reagent) under photoredox conditions (Table 1):

ConditionParameter
Catalyst[Cu(phen)₂]PF₆ (5 mol%)
Light Source450 nm LEDs
Temperature25°C
Yield68%
Purity99% (HPLC)

This method avoids pre-functionalized aromatic starting materials but requires rigorous exclusion of moisture.

2.2.2 Sequential Fluorination
Stepwise conversion of methyl groups to -CF₃ via radical intermediates:

  • Bromination of 3,5-dimethylbenzene (NBS, AIBN, CCl₄, reflux)

  • Silver-mediated fluorination (AgF₂, HFIP, 80°C)

  • Final trifluoromethylation (CF₃I, CuI, DMF)

The three-step sequence achieves 54% overall yield but generates stoichiometric metal waste.

Piperidine Ring Formation

Ring-Closing Metathesis (RCM)

Acyclic diene precursors undergo RCM using Grubbs 2nd generation catalyst (Table 2):

ParameterValue
Catalyst Loading2.5 mol%
SolventCH₂Cl₂
Temperature40°C
Reaction Time18 h
Yield85%

Post-metathesis hydrogenation (H₂, Pd/C) completes the piperidine skeleton.

Dieckmann Cyclization

Base-induced cyclization of β-keto esters (e.g., KOtBu, THF, -78°C) provides rapid access to the ring system (72% yield). However, poor stereocontrol necessitates subsequent resolution steps.

Stereochemical Resolution Techniques

Kinetic Resolution

Lipase-catalyzed (CAL-B) acetylation of racemic alcohol intermediates achieves 98:2 enantiomer discrimination. The (R)-isomer reacts 15-fold faster than (S), enabling isolation of >99% ee product after 48 h.

Chiral Stationary Phase Chromatography

Preparative HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns resolves racemates effectively (Table 3):

ColumnChiralpak AD-H
Mobile PhaseHexane/IPA (90:10)
Flow Rate10 mL/min
Retention Time (R)12.3 min
Retention Time (S)14.7 min

This method suits milligram-to-gram scale separations but proves cost-prohibitive for industrial applications.

Emerging Methodologies

Flow Chemistry Approaches

Continuous hydrogenation in microreactors enhances mass transfer and safety profile:

  • Residence time: 8 min

  • Pressure: 100 bar

  • Catalyst: Pt/Al₂O₃ (0.5 wt%)

  • Conversion: 99%

  • ee: 98%

The system achieves 1.2 kg/day throughput, demonstrating viability for scale-up.

Computational-Guided Catalyst Design

Machine learning models trained on 15,000 asymmetric hydrogenation reactions predict optimal ligand architectures for (R)-selectivity. A recently discovered Ir-PHOX catalyst (Figure 2) reduces catalyst loading to 0.1 mol% while maintaining 99% ee .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and adjacent carbon centers are primary sites for nucleophilic substitution. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the aromatic ring, facilitating displacement reactions.

Example Reaction Pathways

  • Amine Alkylation :
    The piperidine nitrogen reacts with alkyl halides to form quaternary ammonium salts. For example, treatment with methyl iodide in THF yields N-methyl derivatives at 25–40°C .

  • Aromatic Substitution :
    The 3,5-bis(trifluoromethyl)phenyl group undergoes electrophilic substitution at the para position under Friedel-Crafts conditions, though reactivity is reduced compared to non-fluorinated analogs .

Transition Metal-Catalyzed Coupling Reactions

The aryl trifluoromethyl groups participate in cross-coupling reactions, enabling diversification of the aromatic moiety.

Reaction Type Conditions Products References
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h)Biaryl derivatives with boronic acids
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, toluene (110°C)N-Arylated piperidine analogs

Key Observations :

  • Coupling efficiency depends on steric hindrance from the trifluoromethyl groups.

  • Chiral bis-hydrazone ligands (e.g., from Pd-catalyzed systems) improve enantioselectivity in asymmetric couplings .

Hydrogenation and Reduction

The piperidine ring can undergo hydrogenation or reductive modifications:

  • Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the piperidine ring to a piperazine derivative under mild conditions (25°C, 1 atm) .

  • N-Oxide Reduction : Treatment with NaBH₄ in methanol reduces N-oxides to secondary amines.

Acid-Base Reactions

The basicity of the piperidine nitrogen (pKa ~10.5) allows for protonation and salt formation:

  • Hydrochloride Salt Formation : Reacts with HCl in diethyl ether to form a crystalline hydrochloride salt (m.p. 128–130°C) .

  • Deprotonation : Strong bases like LDA deprotonate the α-carbon to generate enolates for alkylation.

Stereochemical Considerations

The (2R) configuration influences reaction outcomes:

  • Chiral Resolution : Enzymatic resolution using lipases (e.g., Candida antarctica) achieves >99% ee for enantiopure derivatives .

  • Asymmetric Synthesis : Chiral auxiliaries like Evans’ oxazolidinones control stereochemistry during C–C bond formation .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine is in pharmaceutical development, particularly as a potential neurokinin-1 receptor antagonist. Neurokinin-1 receptors are implicated in various physiological processes, including pain perception and emotional regulation. Compounds that target these receptors may offer therapeutic benefits for conditions such as anxiety, depression, and emesis (nausea and vomiting) .

Case Study: Neurokinin-1 Receptor Antagonism

Research has indicated that this compound exhibits significant binding affinity to neurokinin-1 receptors. In vitro studies demonstrated its ability to inhibit substance P-induced responses in animal models, suggesting potential efficacy in treating chemotherapy-induced nausea .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Step 1: Formation of the piperidine ring through cyclization reactions.
  • Step 2: Introduction of the trifluoromethyl-substituted phenyl group via electrophilic aromatic substitution.
  • Step 3: Purification and characterization using techniques such as NMR and mass spectrometry.

These methods allow for the efficient production of the compound while maintaining high purity levels .

Anticancer Properties

There is emerging evidence that this compound may possess anticancer properties. Studies have shown that similar trifluoromethyl compounds can exhibit cytotoxic effects against various cancer cell lines, including prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549). The mechanism behind this activity may involve the inhibition of critical signaling pathways involved in cell proliferation .

Antifungal and Insecticidal Activities

Recent investigations into derivatives of trifluoromethyl compounds have revealed antifungal and insecticidal activities. For instance, novel derivatives were tested against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, showing promising results in inhibiting fungal growth . This suggests that this compound might also be explored for agricultural applications.

Mechanism of Action

The mechanism of action of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varied Substituents and Stereochemistry

(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
  • Molecular Formula: C₂₀H₁₉F₆NO
  • Molecular Weight : 403.36 g/mol
  • Key Differences :
    • Contains a methoxy group at the 3-position of the piperidine ring instead of a hydrogen.
    • (2S,3S) stereochemistry vs. the (2R) configuration of the target compound.
    • Application : Used as a synthetic intermediate in kinase inhibitors .
(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
  • Molecular Formula: C₂₀H₁₉F₆NO
  • Molecular Weight : 403.36 g/mol
  • Key Differences :
    • Same substituents as the (2S,3S) isomer but with opposite stereochemistry.
    • Demonstrates the critical role of stereochemistry in receptor binding and metabolic stability .

Thiourea and Urea Derivatives

N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea
  • Molecular Formula : C₁₇H₂₁F₆N₃O
  • Molecular Weight : 397.35 g/mol
  • Key Differences: Thiourea backbone instead of a piperidine ring. Cyclohexyl-dimethylamino substituent enhances solubility and modulates CNS penetration .
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea
  • Molecular Formula : C₂₅H₃₇F₆N₃S
  • Molecular Weight : 525.63 g/mol
  • Key Differences: Bulkier dipentylamino group increases lipophilicity (LogP ~5.2), affecting blood-brain barrier permeability .

Pharmaceutical Analogs: Aprepitant and Fosaprepitant

  • Aprepitant :
    • Structure : Contains a morpholine ring and a 3,5-bis(trifluoromethyl)phenyl group.
    • Application : FDA-approved NK₁ receptor antagonist for chemotherapy-induced nausea .
  • Fosaprepitant: Structure: Phosphorylated prodrug of aprepitant. Key Difference: Enhanced water solubility for intravenous administration .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Potential Application
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine C₁₄H₁₃F₆N 333.26 Piperidine, 3,5-bis(CF₃)phenyl 2R CNS drug candidate
(2S,3S)-3-[[3,5-bis(CF₃)phenyl]methoxy]-2-phenylpiperidine C₂₀H₁₉F₆NO 403.36 Methoxy, phenyl 2S,3S Kinase inhibitor intermediate
N-[3,5-bis(CF₃)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea C₂₅H₃₇F₆N₃S 525.63 Thiourea, dipentylamino 1R,2R Anticancer research
Aprepitant C₂₃H₂₁F₇N₄O₃ 534.43 Morpholine, triazole Multiple centers Antiemetic

Key Research Findings

Stereochemistry Impact : The (2R) configuration in piperidine derivatives enhances binding affinity to σ₁ receptors compared to (2S) isomers, as shown in radioligand assays .

Trifluoromethyl Groups : The 3,5-bis(trifluoromethyl)phenyl group improves metabolic stability by resisting cytochrome P450 oxidation, a feature shared with aprepitant .

Solubility vs. Bioactivity: Urea/thiourea derivatives with polar groups (e.g., dimethylamino) exhibit better aqueous solubility but reduced CNS penetration compared to lipophilic analogs .

Biological Activity

(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine is a piperidine derivative notable for its unique structural features, particularly the presence of two trifluoromethyl groups on a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including receptor modulation and therapeutic applications.

  • Molecular Formula : C13H13F6N
  • Molecular Weight : Approximately 307.24 g/mol
  • SMILES Representation : C[C@H](C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)N2CCCCC2

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Receptor Modulation : The compound has been shown to interact with various receptors, potentially influencing pathways involved in pain modulation and neurokinin signaling. Specifically, it acts as a modulator of the neurokinin-1 (NK1) receptor, which is implicated in pain and anxiety responses .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have demonstrated cytotoxicity against various cancer cell lines, indicating that further exploration of its derivatives could lead to effective cancer therapies .
  • Analgesic Activity : Similar compounds in the piperidine class have been associated with analgesic effects. For instance, derivatives of piperidine have been shown to exhibit significant pain relief comparable to established opioids .

The mechanisms through which this compound exerts its biological effects involve:

  • Binding Affinity : Studies on binding affinity at the NK1 receptor suggest that the trifluoromethyl groups enhance interaction with the receptor, potentially increasing efficacy compared to non-fluorinated analogs .
  • Cytotoxicity Pathways : The compound's structural features may facilitate interactions with cellular targets involved in apoptosis and cell cycle regulation, leading to increased cytotoxicity against tumor cells .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructureKey Features
(R)-2-(3,5-Bis(trifluoromethyl)phenyl)piperidineC13H13F6NContains two trifluoromethyl groups; potential receptor activity
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thioureaC20H25F6N3SIncorporates thiourea functionality; broader pharmacological profile
5-(1-(3,5-Bis(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-1H-pyrazoleC19H16F6N4Pyrazole core; distinct pharmacodynamics compared to piperidines

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on NK1 Receptor Modulation : In vitro assays demonstrated that this compound selectively binds to NK1 receptors with high affinity, suggesting potential applications in treating conditions like chronic pain and anxiety disorders .
  • Anticancer Activity Assessment : In a study evaluating the cytotoxic effects on FaDu hypopharyngeal tumor cells, derivatives showed enhanced apoptosis induction compared to standard treatments like bleomycin .
  • Analgesic Efficacy Comparison : A review of piperidine derivatives indicated that compounds similar to this compound exhibited analgesic properties comparable to fentanyl but with a different side effect profile .

Q & A

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology : Employ density functional theory (DFT) to calculate electrostatic potential maps for predicting receptor binding. Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like ion channels or enzymes. Validate with in vitro assays (e.g., IC50_{50} measurements) .
  • Case Study : A 2024 retrosynthesis study used T-Rex models to predict reactivity of similar trifluoromethylated piperidines .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target engagement. Analyze batch-to-batch purity via LC-MS to rule out impurities .
  • Data Gap : Ecological toxicity data (e.g., LC50_{50} for aquatic organisms) are absent; design OECD 201/202 tests to fill this gap .

Q. How does stereochemistry at the piperidine C2 position influence pharmacological properties?

  • Methodology : Compare (2R) and (2S) enantiomers in ADME assays. For example, measure logP differences via shake-flask method (predicted logP ≈ 3.5 for (2R) isomer). Assess metabolic stability in liver microsomes to identify stereospecific oxidation .
  • Case Study : A 2022 study on a related morpholinone derivative showed 10-fold higher potency for the (R)-configured enantiomer .

Methodological Challenges & Solutions

Q. How to optimize reaction yields for introducing 3,5-bis(trifluoromethyl)phenyl groups into piperidine scaffolds?

  • Solution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic esters. Microwave-assisted synthesis (100°C, 30 min) improves efficiency. Additives like tetrabutylammonium bromide (TBAB) enhance solubility of fluorinated intermediates .

Q. What strategies mitigate fluorinated byproduct formation during synthesis?

  • Solution : Employ slow addition of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) at −78°C. Purify via flash chromatography (hexane/EtOAc gradient) or recrystallization in ethanol/water .

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